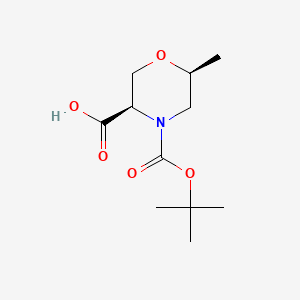
(3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid is a chiral morpholine derivative. This compound is notable for its stereochemistry, which is crucial in various chemical and pharmaceutical applications. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid typically involves the following steps:
Boc Protection: The starting material, 6-methylmorpholine, undergoes Boc protection using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Hydrogenation: The protected intermediate is then subjected to catalytic hydrogenation to reduce any double bonds.
Purification: The final product is purified through crystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Boc protection and hydrogenation processes. The use of continuous flow reactors and automated purification systems enhances the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
(3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced morpholine compounds, and substituted morpholine derivatives .
Scientific Research Applications
(3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of (3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric hindrance, protecting the nitrogen atom during reactions. This protection allows for selective reactions at other sites on the molecule. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
(3R,6S)-1-Benzyl-6-methylpiperidine-3-amine: Another chiral morpholine derivative with similar stereochemistry.
(2R,3R,6S,8R)-Methyl Homononactate: A polyketide with a similar chiral center configuration.
Uniqueness
(3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid is unique due to its Boc protection, which provides stability and selectivity in reactions. Its specific stereochemistry also makes it valuable in asymmetric synthesis and chiral resolution processes .
Properties
Molecular Formula |
C11H19NO5 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
(3R,6S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-7-5-12(8(6-16-7)9(13)14)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1 |
InChI Key |
YETZLQBPPWVQQU-JGVFFNPUSA-N |
Isomeric SMILES |
C[C@H]1CN([C@H](CO1)C(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(C(CO1)C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B13633030.png)
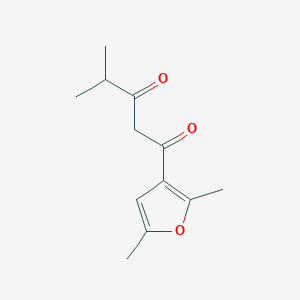
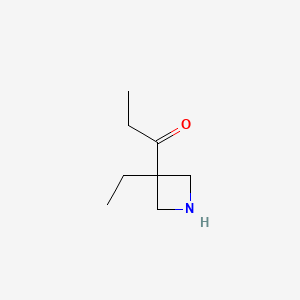
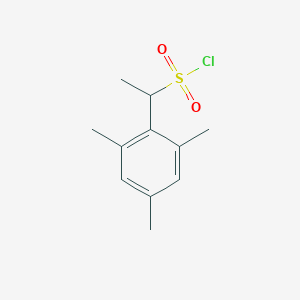
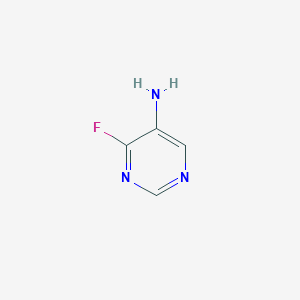
![tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]azetidine-1-carboxylate](/img/structure/B13633072.png)
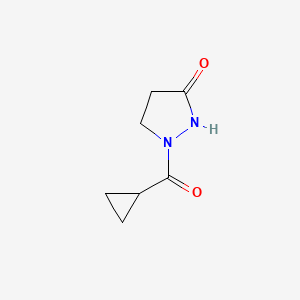
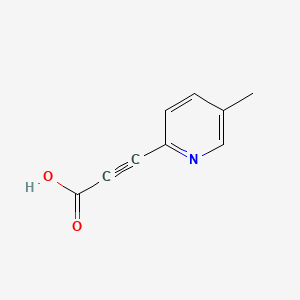
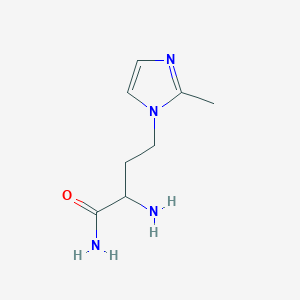
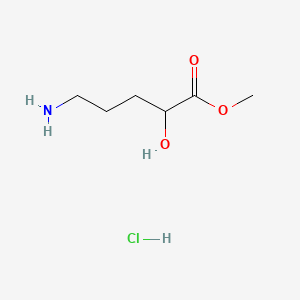
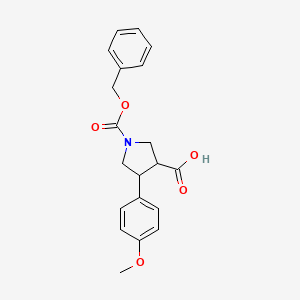
![2-{[(Benzyloxy)carbonyl]amino}-3-(1-methylcyclobutyl)propanoic acid](/img/structure/B13633108.png)

